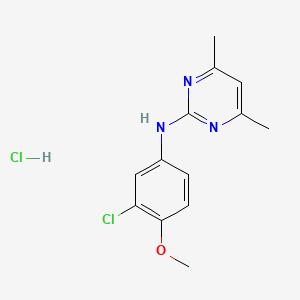![molecular formula C14H11Cl2NOS B4170140 N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4170140.png)
N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide, commonly known as DCDTF, is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the detection of noxious stimuli, such as heat, acidity, and capsaicin. DCDTF has been extensively studied for its potential therapeutic applications in pain management, inflammation, and cancer.
Mecanismo De Acción
DCDTF acts as a competitive antagonist of N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide, binding to the channel and preventing the activation of the channel by noxious stimuli. N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide is involved in the detection of noxious stimuli such as heat, acidity, and capsaicin. By blocking the activation of N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide, DCDTF can reduce the perception of pain.
Biochemical and Physiological Effects
DCDTF has been shown to have a number of biochemical and physiological effects. In addition to its role as a N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide antagonist, DCDTF has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DCDTF is its potency and selectivity for N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide. This makes it a useful tool for studying the role of N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide in pain perception, inflammation, and cancer. However, one limitation of DCDTF is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on DCDTF. One area of interest is the development of more potent and selective N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide antagonists. Another area of interest is the potential use of DCDTF in combination with other drugs for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCDTF and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
DCDTF has been extensively studied for its potential therapeutic applications in pain management, inflammation, and cancer. It has been shown to be a potent inhibitor of N-[2-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide, which is involved in pain perception. In preclinical studies, DCDTF has been shown to reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.
Propiedades
IUPAC Name |
N-[2-(2,2-dichlorocyclopropyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-14(16)8-10(14)9-4-1-2-5-11(9)17-13(18)12-6-3-7-19-12/h1-7,10H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFCYMKHPLVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4170063.png)
![2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170074.png)
![ethyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4170087.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170107.png)
![6-amino-4-(2,5-dimethyl-3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4170115.png)


![5-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170125.png)
![N-(2-methyl-5-nitrophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4170127.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide hydrochloride](/img/structure/B4170133.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170147.png)
![ethyl 4-[1-[4-(methylthio)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]benzoate](/img/structure/B4170156.png)
![5-{[2-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4170166.png)